2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide
Description
The compound 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide is a structurally complex molecule featuring a pyridinone core substituted with a 2-fluorobenzyloxy group at position 5 and a methyl group at position 2. The acetamide moiety (N-methyl-N-phenyl) is attached to the pyridinone ring via a methylene bridge.
Properties
IUPAC Name |
2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-16-12-20(26)21(28-15-17-8-6-7-11-19(17)23)13-25(16)14-22(27)24(2)18-9-4-3-5-10-18/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXJMCVJSZTMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)N(C)C2=CC=CC=C2)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyridinone core and various substituents, suggests a range of biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C22H21FN2O3
- Molecular Weight : 380.4 g/mol
- CAS Number : 941916-15-0
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:
- Antineoplastic Activity :
- Anticonvulsant Properties :
-
Neuroprotective Effects :
- Research has suggested that certain structural modifications can enhance neuroprotective properties, potentially through interactions with neurotransmitter receptors or modulation of oxidative stress pathways .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may interact with specific receptors or enzymes involved in key signaling pathways. For example, its fluorobenzyl group could enhance binding affinity through hydrophobic interactions, while the pyridinone core might participate in hydrogen bonding .
- Cellular Pathways : Studies suggest that the compound may influence various cellular pathways related to apoptosis and cell proliferation, particularly in cancer cells .
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on a series of pyridinone derivatives demonstrated that modifications similar to those found in this compound resulted in enhanced neuroprotective effects against oxidative stress-induced neuronal damage. The most potent derivatives showed a significant decrease in reactive oxygen species (ROS) levels compared to controls .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of similar compounds derived from the pyridinone structure. For example, derivatives designed based on the pyridinone core have demonstrated significant activity against seizures in animal models, particularly in maximal electroshock (MES) tests .
| Compound | MES Protection (%) | Toxicity (Rotarod Test) |
|---|---|---|
| Compound 20 | 50% at 2h | No impairment |
| Phenytoin (control) | 100% in various intervals | No impairment |
This table summarizes the efficacy of select compounds compared to phenytoin, a standard antiepileptic drug.
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro assays indicated cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer) and TK-10 (renal cancer), with IC50 values suggesting moderate potency compared to established chemotherapeutics .
| Cell Line | IC50 Value (μM) |
|---|---|
| HT-29 | 15 |
| TK-10 | 20 |
These results indicate its potential as a lead compound for developing new anticancer agents.
Case Studies and Research Findings
- Anticonvulsant Studies : A study on N-phenylacetamide derivatives showed that modifications to the pyridinone core significantly influenced anticonvulsant activity, establishing structure-activity relationships (SAR) that guide further development .
- Anticancer Research : In vitro studies revealed that derivatives based on the pyridinone structure exhibited varying degrees of cytotoxicity against cancer cell lines, indicating the importance of structural modifications for enhancing therapeutic efficacy .
- Pharmacokinetic Studies : Research into similar compounds has indicated that modifications such as fluorination can improve metabolic stability and bioavailability, crucial for effective drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Systems
- 5-(4,5,5-Trimethyl-3-ethylidenebutenolide)-2-(2-fluorobenzyl)aminoimidazolinone (): Key Features: Shares the 2-fluorobenzyl group but replaces the pyridinone core with an imidazolinone ring fused to a butenolide. Physicochemical Data: Melting point 227–230°C, molecular formula C₁₉H₂₁FN₃O₃, HR-ESI-MS m/z 358.1562 [M + H]+. The absence of the N-methyl-N-phenylacetamide group limits direct functional overlap .
- PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide) (): Key Features: Contains a benzo[d]oxazolone core and the N-methyl-N-phenylacetamide group, similar to the target compound. The fluorobenzyl group is replaced with a bis(pyridin-2-ylmethyl)aminoacetamido side chain. The additional pyridyl groups could influence pharmacokinetics, such as blood-brain barrier penetration .
Acetamide Derivatives with Heterocyclic Cores
- Mefenacet (2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide) (): Key Features: Retains the N-methyl-N-phenylacetamide group but replaces the pyridinone system with a benzothiazolyloxy moiety. Comparison: Used as a herbicide, mefenacet demonstrates the importance of the acetamide group in agrochemical activity. The benzothiazole ring introduces sulfur-based electronic effects, contrasting with the oxygen-dominated pyridinone in the target compound .
- 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide (): Key Features: Features a thieno[2,3-d]pyrimidin-4-one core and a sulfanyl linker instead of the pyridinone and methylene bridge. Physicochemical Data: Molecular weight 567.67 g/mol (calculated from formula C₂₉H₂₂N₃O₃S₂).
Fluorinated Chromenone and Pyrazolo-pyrimidine Derivatives
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Key Features: Combines a fluorinated chromenone system with a pyrazolo-pyrimidine core and a sulfonamide group. Physicochemical Data: Melting point 175–178°C, mass 589.1 [M++1]. Comparison: The chromenone and pyrazolo-pyrimidine systems introduce multiple aromatic rings, likely increasing molecular weight and complexity. The sulfonamide group differs from the acetamide in electronic and hydrogen-bonding properties .
Key Insights
- Fluorine Impact : The 2-fluorobenzyl group in the target compound and analogs (e.g., ) enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions.
- Acetamide Functionality : The N-methyl-N-phenylacetamide group is a common pharmacophore in both pharmaceuticals (e.g., TSPO ligands) and agrochemicals (e.g., mefenacet), underscoring its versatility .
- Structural Rigidity vs. Flexibility: Compounds with rigid cores (e.g., PBPA’s benzo[d]oxazolone) may offer better target selectivity, while flexible systems (e.g., the target’s pyridinone) could adapt to diverse binding pockets.
Further experimental studies are needed to validate its biological activity and optimize its properties relative to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
